4-(Acryloyloxy)butyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acryloyloxy)butyl 2-methylprop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group .
Vorbereitungsmethoden
The synthesis of 4-(Acryloyloxy)butyl 2-methylprop-2-enoate typically involves the esterification of acrylic acid with butanol. This reaction is catalyzed by acids and often requires the removal of water to drive the reaction to completion. Industrial production methods may involve continuous processes with the use of polymerization inhibitors such as hydroquinone to prevent unwanted polymerization during the synthesis .
Analyse Chemischer Reaktionen
4-(Acryloyloxy)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl groups in the compound make it susceptible to polymerization, forming high molecular weight polymers.
Esterification and Transesterification: The ester groups can undergo reactions with alcohols or amines, leading to the formation of new esters or amides.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Wissenschaftliche Forschungsanwendungen
4-(Acryloyloxy)butyl 2-methylprop-2-enoate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology and Medicine: The compound is used in the development of biomedical materials such as contact lenses and bone cements due to its biocompatibility and mechanical properties.
Wirkmechanismus
The mechanism of action of 4-(Acryloyloxy)butyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The vinyl groups in the compound react with initiators to form free radicals, which then propagate to form long polymer chains. This polymerization process is crucial for its applications in creating various polymeric materials .
Vergleich Mit ähnlichen Verbindungen
4-(Acryloyloxy)butyl 2-methylprop-2-enoate can be compared with other acrylates such as butyl acrylate and 2-ethylhexyl acrylate. While all these compounds share similar polymerization properties, this compound is unique due to its specific ester structure, which imparts distinct mechanical and chemical properties to the resulting polymers .
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methyl methacrylate
Eigenschaften
CAS-Nummer |
210967-81-0 |
---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-prop-2-enoyloxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-4-10(12)14-7-5-6-8-15-11(13)9(2)3/h4H,1-2,5-8H2,3H3 |
InChI-Schlüssel |
BEXZDGOYQDOBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.